Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride
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Overview
Description
Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride is a chemical compound known for its significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a bis(2-chloroethyl)amino group, making it a versatile agent in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride typically involves the reaction of acetanilide with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to interfere with DNA synthesis and cell division.
Industry: The compound is used in the production of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride involves its interaction with cellular DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other alkylating agents used in cancer therapy. The compound targets rapidly dividing cells, making it effective against certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another alkylating agent with a similar bis(2-chloroethyl)amino group.
Chlorambucil: A nitrogen mustard alkylating agent used in cancer therapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar DNA cross-linking properties
Uniqueness
Acetanilide, 2-(bis(2-chloroethyl)amino)-N-methyl-, hydrochloride is unique due to its specific structural features and the presence of the acetanilide moiety.
Properties
CAS No. |
1603-09-4 |
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Molecular Formula |
C13H19Cl3N2O |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
bis(2-chloroethyl)-[2-(N-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C13H18Cl2N2O.ClH/c1-16(12-5-3-2-4-6-12)13(18)11-17(9-7-14)10-8-15;/h2-6H,7-11H2,1H3;1H |
InChI Key |
ICWUNMJSUFZPJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C[NH+](CCCl)CCCl.[Cl-] |
Origin of Product |
United States |
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